molecular formula C21H20ClN3O2S B2519739 N-(3-(2-((2-chlorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1797181-84-0

N-(3-(2-((2-chlorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2519739
CAS No.: 1797181-84-0
M. Wt: 413.92
InChI Key: JTBGKZCJTHOOIS-UHFFFAOYSA-N
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Description

N-(3-(2-((2-chlorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C21H20ClN3O2S and its molecular weight is 413.92. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact structure of the compound and its intended use.

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These interactions can lead to various changes in the target molecules, affecting their function.

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution in the body. The specific impact on bioavailability would depend on the exact structure of the compound and its formulation.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have various molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the action of thiazole derivatives .

Properties

IUPAC Name

N-[3-[2-(2-chloroanilino)-1,3-thiazol-4-yl]phenyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c22-17-6-1-2-7-18(17)24-21-25-19(13-28-21)15-4-3-5-16(12-15)23-20(26)14-8-10-27-11-9-14/h1-7,12-14H,8-11H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBGKZCJTHOOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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